
Dihydroartemisinin
Übersicht
Beschreibung
Artemisia annua. Artenimol wird hauptsächlich als Antimalariamittel eingesetzt und ist der aktive Metabolit mehrerer Artemisinin-basierter Medikamente, darunter Artemether und Artesunat . Es ist weithin für seine Wirksamkeit bei der Behandlung unkomplizierter Plasmodium falciparum-Infektionen anerkannt .
Vorbereitungsmethoden
Artenimol wird durch Reduktion von Artemisinin synthetisiert. Der Prozess beinhaltet die Verwendung von Natriumborhydrid (NaBH4) als Reduktionsmittel in einer Ethanol-Lösung. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, was zur Bildung von Dihydroartemisinin führt . Industrielle Produktionsverfahren umfassen häufig semisynthetische Wege, bei denen Artemisinin zuerst aus Artemisia annua extrahiert und dann chemisch modifiziert wird, um Artenimol zu erzeugen .
Analyse Chemischer Reaktionen
Artenimol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Artenimol kann oxidiert werden, um Artemisinin-Derivate zu bilden.
Reduktion: Die Reduktion von Artemisinin zu Artenimol ist eine gängige Reaktion.
Substitution: Artenimol kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumborhydrid für die Reduktion und Wasserstoffperoxid für die Oxidation . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise andere Artemisinin-Derivate, die die Antimalaria-Eigenschaften der Stammverbindung behalten .
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Dihydroartemisinin is primarily recognized for its potent antimalarial activity. It is a key component of artemisinin-based combination therapies (ACTs), which are the frontline treatments for malaria.
Case Studies
- A study demonstrated that this compound combined with piperaquine showed high efficacy against multidrug-resistant malaria strains, with a significant reduction in parasitemia observed in treated patients compared to controls .
- Another investigation highlighted the potential of this compound in combination with atovaquone to enhance treatment outcomes for artemisinin-resistant malaria parasites .
Study | Combination | Efficacy | Notes |
---|---|---|---|
Mok et al., 2021 | This compound + Atovaquone | Enhanced efficacy against resistant strains | Synergistic effects observed |
Isnawati et al., 2023 | This compound + Piperaquine | High bioequivalence in treatment | Pilot study on bioavailability |
Cancer Treatment
Emerging research indicates that this compound possesses anticancer properties, making it a candidate for cancer therapy.
Case Studies
- A study involving liposomal formulations of this compound combined with epirubicin showed enhanced cytotoxic effects against breast cancer cells while reducing cardiotoxicity associated with epirubicin .
- Another investigation confirmed that this compound could sensitize cancer cells to chemotherapeutic agents, improving overall treatment efficacy .
Study | Combination | Cancer Type | Outcome |
---|---|---|---|
MDPI Study, 2018 | This compound + Epirubicin | Breast Cancer | Enhanced efficacy with reduced side effects |
MDPI Review, 2020 | This compound alone | Various cancers | Induction of apoptosis and autophagy |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Research indicated that this compound treatment improved cognitive function and memory deficits in animal models of Alzheimer's disease by restoring autophagic flux .
- Another study found that this compound could mitigate oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Study | Disease Model | Outcome | Mechanism |
---|---|---|---|
PubMed Study, 2020 | Alzheimer's Disease Model | Improved cognitive function | Increased amyloid clearance |
PMC Study, 2019 | Neuronal Cell Culture | Reduced oxidative stress | Modulation of apoptotic pathways |
Wirkmechanismus
The mechanism of action of artenimol involves the cleavage of endoperoxide bridges by iron, producing free radicals that damage biological macromolecules, causing oxidative stress in the cells of the malaria parasite . This oxidative stress leads to the death of the parasite. Artenimol targets the heme groups within the parasite, which are rich in iron, facilitating the cleavage of the endoperoxide bridge .
Vergleich Mit ähnlichen Verbindungen
Artenimol wird mit anderen Artemisinin-Derivaten verglichen, wie z. B.:
- Artemether
- Artesunat
- Artemisinin
Artenimol ist aufgrund seiner hohen Bioverfügbarkeit und schnellen Wirkung gegen Malariaparasiten einzigartig . Während Artemether und Artesunat ebenfalls wirksame Antimalariamittel sind, wird Artenimol oft wegen seiner Fähigkeit, die Parasitenlast schnell zu reduzieren, bevorzugt .
Biologische Aktivität
Dihydroartemisinin (DHA) is an active metabolite derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Originally developed as an antimalarial drug, DHA has gained attention for its potential anticancer properties and its role in modulating immune responses. This article provides a comprehensive examination of the biological activity of DHA, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.
DHA exhibits a multifaceted mechanism of action, which includes:
- Induction of Apoptosis : DHA triggers programmed cell death in various cancer cell lines by activating caspases and increasing nucleosomal DNA fragmentation. In canine osteosarcoma cell lines, DHA demonstrated IC50 values ranging from 8.7 to 43.6 µM, indicating effective cytotoxicity .
- Reactive Oxygen Species (ROS) Generation : DHA promotes oxidative stress by inducing excessive ROS production, which is critical for its anticancer effects. This oxidative stress leads to cellular damage and apoptosis in tumor cells .
- Cell Cycle Arrest : DHA causes G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation. This effect has been observed in multiple cancer types, including rhabdomyosarcoma and pancreatic cancer .
- Inhibition of mTOR Pathway : Research indicates that DHA inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and survival. This inhibition occurs at concentrations that are pharmacologically achievable .
Case Studies
- Canine Osteosarcoma : A study evaluated the effects of DHA on four canine osteosarcoma cell lines. The treatment resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent for this aggressive cancer type .
- Rhabdomyosarcoma : DHA was shown to inhibit the proliferation of rhabdomyosarcoma cells while inducing apoptosis through mTORC1 inhibition. This suggests that DHA could serve as a novel anticancer agent for pediatric tumors .
- Pancreatic Cancer : DHA has been reported to exert beneficial effects against pancreatic cancer cells through multiple mechanisms, including apoptosis induction and ROS generation .
Summary of Findings
Study Focus | Cell Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Canine Osteosarcoma | D17, OSCA2, OSCA16, OSCA50 | 8.7 - 43.6 | Apoptosis induction, ROS generation |
Rhabdomyosarcoma | Rh30 and RD | <3 | mTORC1 inhibition |
Pancreatic Cancer | Pancreatic cells | Not specified | Apoptosis induction, multi-mechanism action |
Safety Profile and Side Effects
While DHA is generally considered safe for use in malaria treatment, some studies have raised concerns about potential adverse effects when used in combination therapies. A notable case reported sudden unexplained death following this compound-piperaquine administration; however, these events appear to be rare . The median pooled risk estimate for such occurrences was found to be 1 in 757,950 .
Eigenschaften
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-HVDUHBCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71939-50-9 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
164-165 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.